molecular formula C23H23N3OS B14451264 Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- CAS No. 76870-23-0

Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)-

Cat. No.: B14451264
CAS No.: 76870-23-0
M. Wt: 389.5 g/mol
InChI Key: ZFMYOZYMEUHFGX-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is known for its significant role in various pharmaceutical and chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-naphthylamine with thiourea to form the intermediate 1-naphthalenylamino-thioxomethyl. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with a nitrogen atom in a different position.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

Piperidine, 1-(4-(((1-naphthalenylamino)thioxomethyl)amino)benzoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

76870-23-0

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[4-(piperidine-1-carbonyl)phenyl]thiourea

InChI

InChI=1S/C23H23N3OS/c27-22(26-15-4-1-5-16-26)18-11-13-19(14-12-18)24-23(28)25-21-10-6-8-17-7-2-3-9-20(17)21/h2-3,6-14H,1,4-5,15-16H2,(H2,24,25,28)

InChI Key

ZFMYOZYMEUHFGX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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